REACTION_CXSMILES
|
Cl[C:2](=[CH2:5])[C:3]#[N:4].N12CCCCC1C=NCCC2.Cl.[Cl:18][CH2:19][C:20]([NH2:22])=[NH:21].O>C(#N)C.C(OCC)(=O)C>[NH2:4][C:3]1[CH:2]=[CH:5][N:22]=[C:20]([CH2:19][Cl:18])[N:21]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
N12CCCN=CC2CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC(=N)N
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
N12CCCN=CC2CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred a further 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30°
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate phase separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with ethyl acetate (2×100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethyl acetate extracts dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |